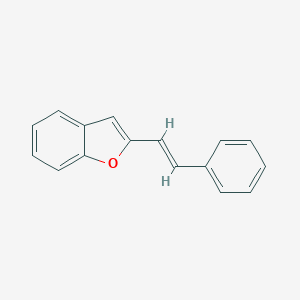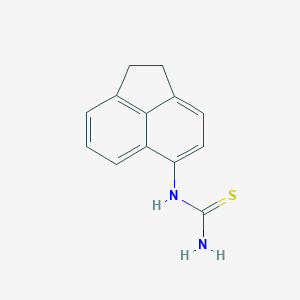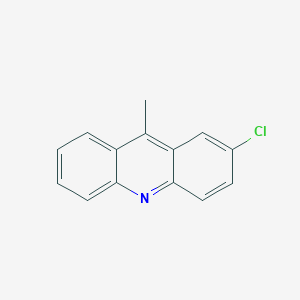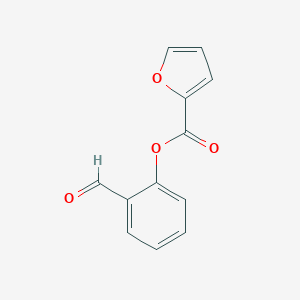![molecular formula C23H24FN3O3 B282211 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282211.png)
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as "PNU-282987," is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). This compound has been studied for its potential therapeutic applications in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
科学的研究の応用
PNU-282987 has been studied extensively for its potential therapeutic applications in treating various neurological disorders. Several studies have shown that PNU-282987 can improve cognitive function in animal models of Alzheimer's disease, as well as reduce symptoms of depression and anxiety in animal models of these disorders. Additionally, PNU-282987 has been shown to have potential as a treatment for schizophrenia, as it can improve cognitive function and reduce symptoms of the disorder in animal models.
作用機序
PNU-282987 acts as a selective agonist for the α7 nAChR, which is a subtype of the nAChR family that is primarily found in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function and reduce symptoms of various neurological disorders. PNU-282987 binds to the α7 nAChR and activates it, leading to an increase in the release of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PNU-282987 are primarily related to its activation of the α7 nAChR. This activation leads to an increase in the release of neurotransmitters such as acetylcholine and dopamine, which can improve cognitive function and reduce symptoms of various neurological disorders. Additionally, PNU-282987 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using PNU-282987 in lab experiments is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor subtype. Additionally, PNU-282987 has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of using PNU-282987 in lab experiments is its relatively high cost, which may limit its availability for some researchers.
将来の方向性
There are several potential future directions for research on PNU-282987. One area of focus could be further elucidating the mechanisms underlying its neuroprotective effects, particularly its antioxidant properties. Additionally, further studies could investigate the potential therapeutic applications of PNU-282987 in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, future research could focus on developing more cost-effective synthesis methods for PNU-282987, which would increase its availability for use in lab experiments.
合成法
The synthesis of PNU-282987 involves several steps, including the preparation of the starting materials and the subsequent coupling reactions. The primary synthetic route involves the reaction of 4-bromobenzoyl chloride with 4-fluoroaniline to form the intermediate 4-bromo-5-(4-fluorophenyl)benzamide. This intermediate is then reacted with 2-(1-piperazinyl)ethanol to form the final product, PNU-282987.
特性
分子式 |
C23H24FN3O3 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24FN3O3/c24-18-8-6-16(7-9-18)20-19(21(28)17-4-2-1-3-5-17)22(29)23(30)27(20)15-14-26-12-10-25-11-13-26/h1-9,20,25,28H,10-15H2/b21-19- |
InChIキー |
GUFNKLHDSFHKFD-VZCXRCSSSA-N |
異性体SMILES |
C1CN(CCN1)CCN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)F |
SMILES |
C1CN(CCN1)CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F |
正規SMILES |
C1CN(CCN1)CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)




![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)